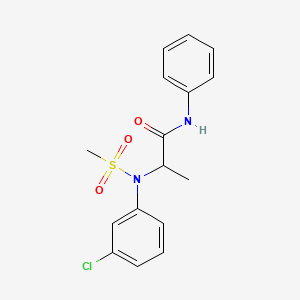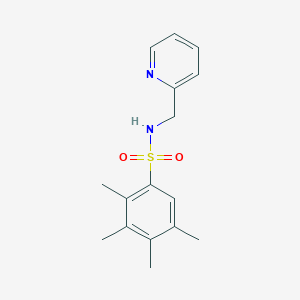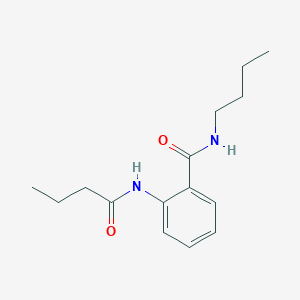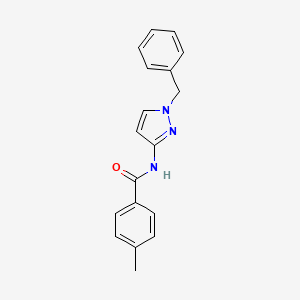
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide, also known as CFTR(inh)-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in the regulation of salt and water transport across epithelial membranes. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CFTR(inh)-172.
Wirkmechanismus
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 selectively inhibits the N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide channel by binding to a specific site on the channel protein. N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide is a chloride channel that plays a critical role in the regulation of salt and water transport across epithelial membranes. Mutations in the N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide gene result in the development of cystic fibrosis, a disease characterized by the accumulation of thick mucus in the lungs and other organs. N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has been shown to effectively block the N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide channel, reducing chloride secretion and improving lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has been shown to effectively inhibit N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide-mediated chloride secretion in epithelial cells, leading to improved lung function in cystic fibrosis patients. N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has also been shown to reduce cyst growth and improve kidney function in polycystic kidney disease. However, N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has not been extensively studied for its biochemical and physiological effects in other diseases, and further research is needed to fully understand its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 is a potent and selective inhibitor of the N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide channel, making it a valuable tool for studying N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide function in vitro and in vivo. N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has been used in a variety of lab experiments to study the role of N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide in diseases such as cystic fibrosis and polycystic kidney disease. However, N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and selection of appropriate controls are necessary when using N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 in lab experiments.
Zukünftige Richtungen
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has shown promising results in preclinical studies for the treatment of cystic fibrosis and other diseases associated with abnormal N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide function. However, further research is needed to fully understand its potential therapeutic applications and to optimize its efficacy and safety. Some future directions for N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 research include:
1. Development of more potent and selective N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide inhibitors.
2. Investigation of the long-term safety and efficacy of N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 in clinical trials.
3. Exploration of the potential use of N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide inhibitors in combination with other therapies for the treatment of cystic fibrosis and other diseases.
4. Investigation of the role of N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide in other diseases and the potential use of N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide inhibitors in these diseases.
5. Development of new methods for delivering N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide inhibitors to target tissues and cells.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases associated with abnormal N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide function. N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has been shown to effectively inhibit N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide-mediated chloride secretion in epithelial cells, making it a promising drug candidate for the treatment of cystic fibrosis. N-(2-chloro-6-fluorobenzyl)-N-(2-chlorophenyl)methanesulfonamide(inh)-172 has also been studied in other diseases, such as polycystic kidney disease, where it has been shown to reduce cyst growth and improve kidney function.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO2S/c1-21(19,20)18(14-8-3-2-5-12(14)16)9-10-11(15)6-4-7-13(10)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZRBZKZILXAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide](/img/structure/B4238532.png)
![[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol](/img/structure/B4238539.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4238548.png)


![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)

![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4238588.png)
![N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4238594.png)
![4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4238595.png)
![2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4238604.png)
